molecular formula C13H20ClFN2 B7898331 (1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B7898331
M. Wt: 258.76 g/mol
InChI Key: MXZMYZZKGYDKSX-UHFFFAOYSA-N
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Description

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C13H19FN2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives. These products have significant implications in medicinal chemistry and drug development .

Scientific Research Applications

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylpiperidin-4-yl)methanamine hydrochloride
  • (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
  • (1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride

Uniqueness

(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;/h1-4,11H,5-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZMYZZKGYDKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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